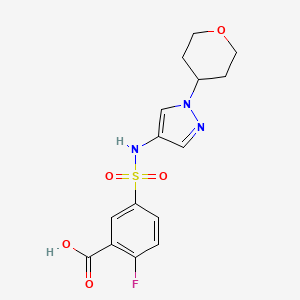

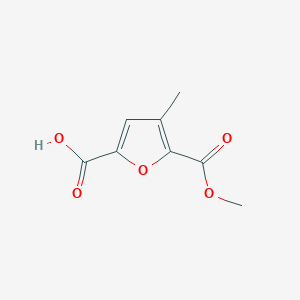

5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .

Synthesis Analysis

The synthesis of an organic compound can involve various chemical reactions, and the choice of reactions depends on the functional groups present in the starting materials and the desired product. For example, Suzuki–Miyaura coupling is a widely-used reaction for forming carbon-carbon bonds .Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of an organic compound is largely determined by its functional groups. For example, carboxylic acids can undergo reactions such as esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include parameters such as melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and confirmed through experimental measurements .Applications De Recherche Scientifique

- Role of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid : This compound serves as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and environmental friendliness contribute to its popularity .

- Application : Protodeboronation reactions involve the removal of a boron group from an organoboron compound. In one study, less nucleophilic boron ate complexes (including 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid) were used to prevent aryl addition to a lactam moiety, leading to the synthesis of indolizidine derivatives .

- Recent Discovery : Lee and colleagues reported a metal-free one-pot synthesis of tetracoordinated borinic acids. The optimal conditions included using 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (along with other boronic acids) in the presence of a bidentate ligand and K3PO4 .

Suzuki–Miyaura Coupling

Protodeboronation

Metal-Free Synthesis of Borinic Acids

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methoxycarbonyl-4-methylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-4-3-5(7(9)10)13-6(4)8(11)12-2/h3H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVLBURKHVKIJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2710974.png)

![N-Ethyl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2710975.png)

![{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol](/img/structure/B2710976.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2710982.png)

![[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol](/img/structure/B2710983.png)

![1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2710989.png)

![N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2710990.png)

![4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride](/img/structure/B2710992.png)